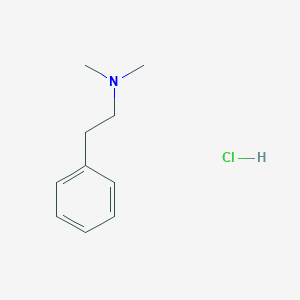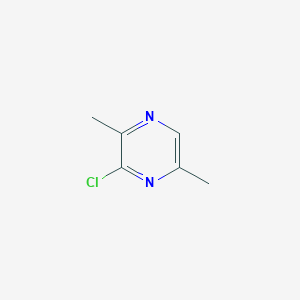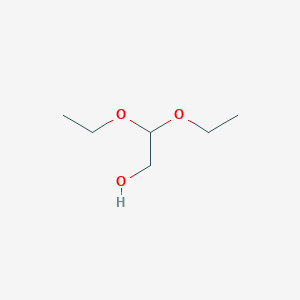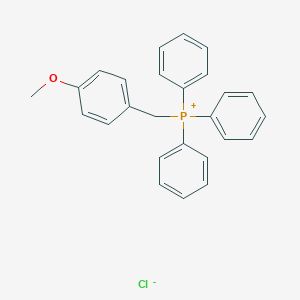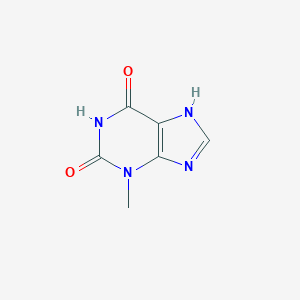
3-甲基黄嘌呤
概述
描述
3-甲基黄嘌呤是一种天然存在的甲基黄嘌呤衍生物,在结构上与咖啡因、可可碱和茶碱相关。 它是咖啡因代谢途径中的代谢产物,以其药理特性而闻名,包括利尿、心脏兴奋剂和平滑肌松弛活性 .
合成路线和反应条件:
工业生产方法: 3-甲基黄嘌呤的工业生产可以通过微生物平台实现,这提供了一种经济且环保的方法。 使用工程改造的E. 大肠杆菌菌株进行茶碱到大规模3-甲基黄嘌呤的转化是一种很有前景的方法 .
反应类型:
氧化: 3-甲基黄嘌呤可以进行氧化反应,导致形成各种代谢产物。
N-脱甲基化: 该反应涉及从黄嘌呤结构中的氮原子去除甲基。
常见试剂和条件:
氧化剂: 这些反应中常用的氧化剂包括过氧化氢和高锰酸钾。
N-脱甲基化条件: 通常使用使用N-脱甲基化酶的酶促反应进行N-脱甲基化。
形成的主要产物:
3-甲基尿酸: 由3-甲基黄嘌呤氧化形成的主要产物之一。
黄嘌呤: 通过N-脱甲基化反应形成的另一种产物.
科学研究应用
3-甲基黄嘌呤在科学研究中有着广泛的应用:
化学: 它被用作研究黄嘌呤衍生物及其化学性质的参考化合物。
生物学: 它在研究涉及甲基黄嘌呤的代谢途径中起作用。
安全和危害
未来方向
Methylxanthines have shown potential in a wide range of conditions and may highlight their adequacy as adjuvant therapy agents and may contribute to the advent of functional foods . Newly designed targeted molecules based on methylxanthine structure may originate more specific and effective outcomes .
作用机制
3-甲基黄嘌呤主要通过拮抗腺苷受体和抑制磷酸二酯酶发挥作用。 通过阻断腺苷受体,它阻止腺苷对中枢神经系统的抑制作用,导致警觉性和清醒度提高。 磷酸二酯酶的抑制导致环状AMP水平升高,这有助于其平滑肌松弛和心脏兴奋剂的作用 .
类似化合物:
咖啡因 (1,3,7-三甲基黄嘌呤): 以其对中枢神经系统的兴奋作用而闻名。
可可碱 (3,7-二甲基黄嘌呤): 存在于可可产品中,具有轻微的兴奋和利尿作用。
茶碱 (1,3-二甲基黄嘌呤): 用作治疗哮喘和慢性阻塞性肺疾病的支气管扩张剂.
3-甲基黄嘌呤的独特性: 3-甲基黄嘌呤在其特定的药理特征方面是独特的,特别是其在增强顺铂等化疗药物疗效方面的潜在作用。 它作为癌症治疗辅助剂的能力使其与其他甲基黄嘌呤区分开来 .
生化分析
Biochemical Properties
3-Methylxanthine is known to exert its molecular effects through adenosine receptor antagonism and phosphodiesterase inhibition . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its role in biochemical reactions. For instance, it has been found to enhance the effectiveness of cisplatin, a chemotherapy drug, by promoting apoptosis both in vivo and in vitro .
Cellular Effects
3-Methylxanthine has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to enhance cisplatin-induced apoptosis via a dopamine receptor D1-dependent pathway .
Molecular Mechanism
The molecular mechanism of action of 3-Methylxanthine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It significantly enhances the effectiveness of cisplatin by promoting apoptosis, revealing a dopamine receptor D1-dependent pathway mediated by 3-Methylxanthine .
Temporal Effects in Laboratory Settings
It has been found to significantly enhance the effectiveness of cisplatin, a chemotherapy drug, by promoting apoptosis .
Dosage Effects in Animal Models
The effects of 3-Methylxanthine vary with different dosages in animal models. For instance, it has been found to significantly enhance the effectiveness of cisplatin by promoting apoptosis both in vivo and in vitro
Metabolic Pathways
3-Methylxanthine is involved in the caffeine metabolism pathway It interacts with various enzymes or cofactors within this pathway
相似化合物的比较
Caffeine (1,3,7-Trimethylxanthine): Known for its stimulant effects on the central nervous system.
Theobromine (3,7-Dimethylxanthine): Found in cocoa products, it has mild stimulant and diuretic effects.
Theophylline (1,3-Dimethylxanthine): Used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease.
Uniqueness of 3-Methylxanthine: 3-Methylxanthine is unique in its specific pharmacological profile, particularly its potential role in enhancing the efficacy of chemotherapy drugs like cisplatin. Its ability to act as an adjuvant in cancer treatment sets it apart from other methylxanthines .
属性
IUPAC Name |
3-methyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-10-4-3(7-2-8-4)5(11)9-6(10)12/h2H,1H3,(H,7,8)(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSNIKWWOQHZGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90148107 | |
| Record name | 3-Methylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Methylxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001886 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1076-22-8 | |
| Record name | 3-Methylxanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylxanthine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90148107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dihydro-3-methyl-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS6X982OEC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methylxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001886 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 300 °C | |
| Record name | 3-Methylxanthine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001886 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
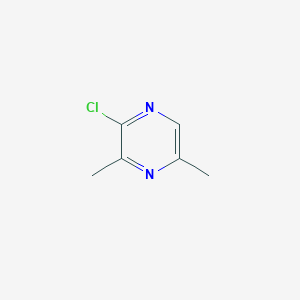
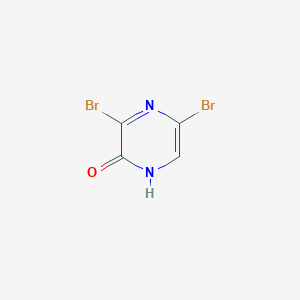
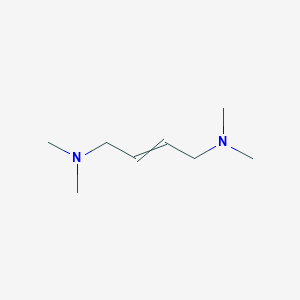
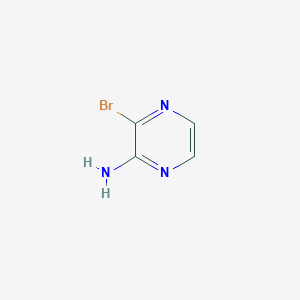
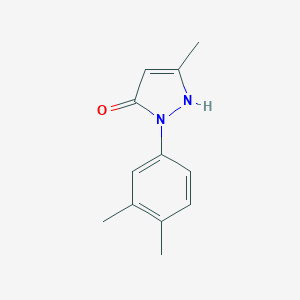
![1-[2-(Dimethylamino)-1-phenylethyl]cyclohexanol](/img/structure/B41550.png)
